Phenacemide

Description

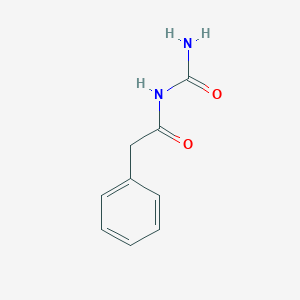

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFRXWCVYUEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023442 | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |

CAS No. |

63-98-9 | |

| Record name | Phenacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacemide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-216 °C, 215 °C | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Context of Phenacemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacemide (phenylacetylurea), introduced in 1949 under the brand name Phenurone, represents a significant chapter in the history of anticonvulsant drug development. As a ureide, it is structurally related to the hydantoins and barbiturates.[1] Initially showing promise in the treatment of psychomotor epilepsy, its clinical use was ultimately curtailed by a high incidence of severe and sometimes fatal adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical application of this compound, with a focus on the quantitative data and experimental protocols of the era.

Discovery and Historical Context

The development of this compound emerged from the systematic screening of potential antiepileptic compounds, a field that gained significant momentum following the successful introduction of phenytoin (B1677684) in 1938.[2] The prevailing preclinical screening method of the time was the Maximal Electroshock (MES) test, which was effective in identifying compounds that could prevent the spread of generalized tonic-clonic seizures.[3] this compound was identified through this methodology as a potent anticonvulsant.

It was introduced for clinical use in 1949 and quickly found a niche in the management of what was then termed "psychomotor epilepsy," now known as temporal lobe epilepsy or focal seizures with impaired awareness.[4][5] However, reports of serious toxicity, including aplastic anemia, hepatitis, and severe psychiatric disturbances, began to surface shortly after its introduction.[5][6] This led to a decline in its use, although it remained available for refractory cases. In a seemingly contradictory move, the U.S. Food and Drug Administration (FDA) in 2012 determined that this compound was not withdrawn from the market for reasons of safety or effectiveness, a decision that stands in contrast to the historical clinical experience.[7][8] The original New Drug Application was withdrawn in 2004.[7]

Synthesis of this compound

This compound, or N-carbamoyl-2-phenylacetamide, is synthesized through the reaction of 2-phenylacetyl chloride with urea.[9]

Experimental Protocol: Synthesis of Phenylacetylurea

Materials:

-

Urea

-

Hydrochloric acid

-

Water

Procedure:

-

Combine urea, hydrochloric acid, and aniline in a reaction vessel.

-

Heat the mixture and stir, allowing it to reflux at 100-104°C for one hour.[3]

-

After the reflux period, add water and continue to stir.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Filter the mixture to collect the crude phenylurea.

-

Wash the filter cake with water.

-

Dry the product to obtain the finished phenylurea.[3]

Mechanism of Action

The precise mechanism of action of this compound was not fully elucidated during the peak of its use. However, based on its structural similarities to other anticonvulsants of the era, it was presumed to exert its effects by modulating neuronal excitability. The prevailing hypothesis was that this compound blocks neuronal sodium channels and/or voltage-sensitive calcium channels.[10] This action would lead to a suppression of neuronal depolarization and hypersynchronization, the cellular hallmarks of seizure activity.

Presumed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action of this compound on neuronal ion channels, leading to a reduction in neuronal excitability.

Preclinical Evaluation

The primary method for preclinical anticonvulsant screening during the development of this compound was the Maximal Electroshock (MES) test. This model was instrumental in identifying compounds with efficacy against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test (circa 1940s-1950s)

Animals:

-

Rats or mice were commonly used.

Apparatus:

-

An electroshock apparatus capable of delivering a controlled alternating current.

-

Corneal or ear clip electrodes.

Procedure:

-

Administer the test compound (this compound) or vehicle to the animal, typically via intraperitoneal injection or oral gavage.

-

At the time of predicted peak effect, apply the electrodes to the corneas or ear pinnae. A topical anesthetic was often applied to the corneas.

-

Deliver a supramaximal electrical stimulus. Common parameters were 50-150 mA for 0.2-2 seconds.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint was the abolition of the tonic hindlimb extension, which was considered indicative of anticonvulsant activity.

Clinical Efficacy and Toxicity

This compound demonstrated notable efficacy in the treatment of psychomotor epilepsy. However, its clinical utility was severely limited by a high incidence of adverse effects.

Data Presentation

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound from early clinical reports.

| Seizure Type | Number of Patients | Improvement | No Improvement |

| Psychomotor | 13 | 12 | 1 |

| Total | 13 | 12 | 1 |

Table 1: Efficacy of this compound in Children with Intractable Complex Partial Seizures (Monotherapy).[11] Note: In this study, 5 of the 12 patients who improved became completely seizure-free.[11]

| Adverse Effect | Incidence | Severity |

| Personality Changes (including psychosis) | Common | Often severe, leading to discontinuation |

| Hepatitis | Reported | Can be fatal |

| Aplastic Anemia | Reported | Can be fatal |

Table 2: Major Adverse Effects of this compound.(Note: Precise incidence rates from the 1950s are not available in the reviewed literature, but these effects were frequently reported in case series and clinical experience.)[5][6]

Historical Perspective and Withdrawal

The clinical history of this compound is a classic example of a drug with significant efficacy but an unacceptable toxicity profile. The reports of fatal aplastic anemia and hepatitis, coupled with the frequent and severe psychiatric side effects, led to a sharp decline in its use as safer alternatives became available.[5][6] The 2012 FDA determination that it was not withdrawn for safety or effectiveness reasons is puzzling in light of the historical evidence and may reflect a legal or regulatory nuance rather than a re-evaluation of its clinical toxicity.[7][8] The withdrawal of the NDA in 2004 was requested by the manufacturer.[7]

Conclusion

This compound holds an important place in the history of antiepileptic drug development. It demonstrated that compounds with a different chemical structure from the established barbiturates and hydantoins could be effective anticonvulsants. However, its story also serves as a critical reminder of the importance of a favorable risk-benefit profile in pharmacotherapy. The severe and unpredictable toxicity of this compound ultimately led to its obsolescence, paving the way for the development of safer and better-tolerated antiepileptic drugs. The experimental protocols and clinical data from its era provide valuable insights into the evolution of drug development and regulatory standards.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the discovery and initial clinical evaluation of an anticonvulsant drug during the era of this compound.

References

- 1. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. The use of this compound for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatal aplastic anemia occurring during anticonvulsant therapy: probable idiosyncrasy to phenurone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Federal Register :: Determination That PHENURONE (this compound) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. researchgate.net [researchgate.net]

- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Phenacemide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of phenacemide, an anticonvulsant agent. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name N-carbamoyl-2-phenylacetamide, is an acyclic ureide derivative.[1][2] Its chemical structure consists of a phenylacetyl group linked to a urea (B33335) moiety. The molecular formula for this compound is C₉H₁₀N₂O₂.[2]

The key structural feature of this compound is the presence of both a hydrogen-bond donating and accepting urea group, as well as a lipophilic phenyl ring, which are common pharmacophoric elements in many anticonvulsant drugs.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Melting Point | 212-216 °C | [3] |

| Solubility | Very slightly soluble in water; slightly soluble in alcohol, benzene, chloroform, and ether.[1] | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 0.87 | [1][2] |

| pKa | Not available | |

| Appearance | White to creamy white crystalline solid.[1] | [1] |

Synthesis Pathway of this compound

The most common and direct laboratory synthesis of this compound involves the acylation of urea with 2-phenylacetyl chloride.[1] This reaction is a nucleophilic acyl substitution where the nitrogen atom of urea attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound and hydrochloric acid as a byproduct.

References

Phenacemide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacemide, also known as phenylacetylurea, is an anticonvulsant drug that was introduced in 1949 for the treatment of epilepsy.[1] Structurally, it is a ureide and a congener of phenytoin, sharing a phenylacetylurea backbone.[1] Although its clinical use has been limited due to toxicity, understanding its mechanism of action remains relevant for the development of new antiepileptic drugs. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with voltage-gated sodium channels (Nav).

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary anticonvulsant effect of this compound is attributed to its ability to block voltage-gated sodium channels in neurons.[2][3] This action suppresses neuronal depolarization and the hypersynchronization of neuronal firing, which are the underlying causes of seizures.[2] By binding to and inhibiting these channels, this compound effectively raises the threshold for action potential generation and prevents the spread of seizure activity from an epileptic focus.[2]

State-Dependent Binding

Like many other anticonvulsants that target sodium channels, it is hypothesized that this compound exhibits a state-dependent affinity for the channel. This means it likely binds with higher affinity to the inactivated state of the sodium channel compared to the resting state. This preferential binding to the inactivated state is a key feature of many use-dependent sodium channel blockers. During periods of high-frequency neuronal firing, as seen in a seizure, a larger proportion of sodium channels are in the inactivated state, making the drug more effective when it is needed most.

Lack of Quantitative Data

Despite its established mechanism of action, a thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the interaction of this compound with voltage-gated sodium channels. Specific metrics such as IC50 values , binding affinities (Kd) for different Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.6), and detailed effects on channel kinetics (e.g., shifts in the voltage-dependence of activation and inactivation, effects on recovery from inactivation) have not been extensively reported. This absence of data limits a more precise understanding of its pharmacological profile and its potential for isoform-specific effects.

Experimental Protocols for Characterizing Sodium Channel Blockers

To determine the quantitative effects of a compound like this compound on voltage-gated sodium channels, a series of electrophysiological experiments are typically employed. The primary technique for this is the patch-clamp technique , which allows for the direct measurement of ionic currents through the channels.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard method for studying the effects of drugs on voltage-gated ion channels in isolated cells, such as cultured neurons or heterologous expression systems (e.g., HEK293 cells) transfected with specific sodium channel isoforms.

General Protocol:

-

Cell Preparation: Neurons are acutely dissociated from brain tissue or cultured. Alternatively, a stable cell line expressing a specific Nav channel isoform is used.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution designed to isolate sodium currents (e.g., containing CsF to block potassium channels).

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage-Clamp: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

-

Eliciting Sodium Currents: A series of voltage steps are applied to depolarize the membrane and elicit sodium currents.

-

Data Acquisition: The resulting currents are recorded and analyzed to determine various channel properties.

Specific Protocols to Assess Drug Effects:

-

Tonic Block: The drug is applied, and the reduction in the peak sodium current elicited by infrequent depolarizing pulses is measured to determine the resting-state affinity.

-

Use-Dependent Block: The cell is stimulated with a high-frequency train of depolarizing pulses in the presence of the drug. A progressive decrease in the current amplitude with each pulse indicates use-dependent block, suggesting preferential binding to the open or inactivated states.

-

Voltage-Dependence of Inactivation (Steady-State Inactivation): The membrane potential is held at various conditioning pre-pulse potentials before a test pulse to a depolarized potential. The relationship between the pre-pulse potential and the normalized peak current is plotted. A leftward shift in this curve in the presence of the drug indicates stabilization of the inactivated state.

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse. The time course of recovery of the current in the presence and absence of the drug is compared to assess the drug's effect on the rate of recovery from inactivation.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Hypothesized mechanism of this compound action on voltage-gated sodium channels.

Caption: General experimental workflow for characterizing a sodium channel blocker like this compound.

Summary and Conclusion

This compound is an anticonvulsant that primarily acts by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. While its general mechanism is understood, the public scientific literature lacks specific quantitative data regarding its interaction with these channels. Further detailed electrophysiological studies would be necessary to fully characterize its potency, isoform selectivity, and effects on channel kinetics. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which could yield valuable insights for the development of novel and more selective antiepileptic therapies.

References

The Structure-Activity Relationship of Phenacemide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Classic Anticonvulsant Scaffold for Modern Epilepsy Research

Phenacemide ((2-phenylacetyl)urea), a historical anticonvulsant, continues to be a relevant scaffold in the design of novel therapies for epilepsy. Despite its withdrawal due to toxicity, its fundamental structure provides a valuable starting point for understanding the complex interplay between chemical features and anticonvulsant activity. This technical guide offers a detailed exploration of the structure-activity relationships (SAR) of this compound and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future drug discovery efforts.

Core Structure and Mechanism of Action

This compound is an acyclic ureide, structurally related to hydantoin (B18101) anticonvulsants like phenytoin.[1][2] Its primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability and prevents seizure propagation.[3] This mechanism is a cornerstone of many established antiepileptic drugs (AEDs). The core this compound structure consists of a phenyl ring, an acetyl linker, and a terminal urea (B33335) moiety, each offering opportunities for modification to modulate efficacy and mitigate toxicity.

Quantitative Structure-Activity Relationship Data

The anticonvulsant activity of this compound analogs is typically evaluated in preclinical models, primarily the Maximal Electroshock Seizure (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often assessed using the Rotarod test to measure motor impairment. The median effective dose (ED50) in the seizure models and the median toxic dose (TD50) in the neurotoxicity assay are crucial quantitative parameters for SAR analysis. A higher protective index (PI = TD50/ED50) indicates a better safety profile.

Phenylacetamide Derivatives

Studies on various N-phenylacetamide derivatives provide valuable insights into the SAR of the broader class of compounds to which this compound belongs.

| Compound | R | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (MES) | Reference |

| 1 | H (this compound) | Data not consistently reported in recent comparative studies | Data not consistently reported in recent comparative studies | Data not consistently reported in recent comparative studies | - | |

| 2 | 2,6-dimethylphenyl (amide N-substituent) | 50.50 | 93.20 | >300 | >5.9 | [4] |

| 3 | 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide | 9.9 | 34 | 100 | 10.1 | [5] |

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Key Structure-Activity Relationship Insights

Analysis of the available data on this compound and related phenylacetamide analogs reveals several key SAR trends:

-

The Phenyl Ring: Substitution on the phenyl ring significantly impacts anticonvulsant activity. The position, size, and electronic properties of substituents can alter lipophilicity, influencing the ability to cross the blood-brain barrier and interact with the target sodium channel.

-

The Acetyl Linker: Modifications to the methylene (B1212753) group between the phenyl ring and the amide carbonyl can affect conformational flexibility and potency.

-

The Urea Moiety: The terminal urea group is a critical pharmacophore. N-substitution on the urea can modulate activity and toxicity profiles.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anticonvulsant candidates.

Maximal Electroshock Seizure (MES) Test

The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are commonly used.

Procedure:

-

Animal Preparation: Animals are acclimatized to the laboratory environment. The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

-

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed.

-

Stimulation: An alternating electrical current is delivered. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.

Objective: To assess a compound's ability to elevate the threshold for clonic seizures induced by the chemoconvulsant pentylenetetrazole.

Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD rats are typically used.

Procedure:

-

Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.

-

PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.

-

Observation: Animals are placed in isolation cages and observed for a set period (typically 30 minutes) for the presence or absence of a clonic seizure lasting at least 3-5 seconds.

-

Endpoint: The absence of a clonic seizure is defined as protection.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at various dose levels.

Rotarod Test for Neurotoxicity

The Rotarod test is a standard method for assessing motor coordination and identifying potential neurological deficits or sedative effects of a compound.

Objective: To evaluate the effect of a compound on motor coordination and balance.

Animals: Mice or rats are used.

Procedure:

-

Training: Animals are pre-trained on the rotarod apparatus to ensure they can maintain their balance on the rotating rod.

-

Drug Administration: The test compound or vehicle is administered.

-

Testing: At the time of expected peak effect, the animal is placed on the rotating rod. The rod rotates at a constant or accelerating speed.

-

Endpoint: The time the animal remains on the rod (latency to fall) is recorded. A significant decrease in latency compared to vehicle-treated animals indicates neurotoxicity.

-

Data Analysis: The TD50, the dose causing motor impairment in 50% of the animals, is determined.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the reaction of a substituted phenylacetyl chloride with urea or a substituted urea.

General Procedure for the Synthesis of this compound:

This compound can be synthesized by reacting 2-phenylacetyl chloride with urea in an inert solvent.[1]

Materials:

-

2-phenylacetyl chloride

-

Urea

-

Inert solvent (e.g., anhydrous diethyl ether, tetrahydrofuran)

-

Base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct

Procedure:

-

Dissolve urea in the inert solvent.

-

Slowly add 2-phenylacetyl chloride to the solution while stirring.

-

Add the base to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

The resulting this compound can be isolated by filtration and purified by recrystallization.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the proposed mechanism of action can aid in understanding the overall drug discovery process.

Conclusion

The this compound scaffold, despite the toxicity of the parent compound, remains a valuable starting point for the design of novel anticonvulsant agents. A thorough understanding of its structure-activity relationships, guided by quantitative in vivo data and detailed experimental protocols, is essential for medicinal chemists and pharmacologists. By systematically modifying the phenyl ring, acetyl linker, and urea moiety, and by employing robust preclinical screening models, researchers can continue to explore this chemical space to develop safer and more effective treatments for epilepsy. The data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in the effects of this compound analogs on serum creatinine and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenacemide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenacemide, an anticonvulsant agent. It details its chemical identity, mechanism of action, pharmacokinetic properties, and analytical methodologies. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical and Physical Properties

This compound, also known as phenylacetylurea, is an anticonvulsant drug.[1] It was introduced in 1949 for the treatment of epilepsy but was later withdrawn due to toxicity issues.[1]

| Identifier | Value | Reference |

| IUPAC Name | N-Carbamoyl-2-phenyl-acetamide | [1][2] |

| CAS Number | 63-98-9 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molar Mass | 178.191 g·mol⁻¹ | [1] |

Pharmacology and Mechanism of Action

This compound's primary mechanism of action as an anticonvulsant is through the blockade of neuronal voltage-gated sodium channels.[3][4] By binding to these channels, it stabilizes their inactivated state, which in turn suppresses neuronal depolarization and the hypersynchronization of neuronal firing that is characteristic of seizures.[3] There is also evidence to suggest that this compound may act on voltage-sensitive calcium channels.[2] This dual action contributes to its ability to reduce the number and severity of seizures.[2]

Signaling Pathway of Anticonvulsant Action

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Pharmacokinetics and Metabolism

This compound is well absorbed following oral administration.[2][5] It undergoes extensive metabolism in the liver, primarily through parahydroxylation of the phenyl substituent by hepatic microsomal enzymes, leading to inactive metabolites.[6] The elimination half-life of this compound is reported to be between 22 and 25 hours.[1][2][5]

Quantitative Pharmacokinetic Data (Canine Model)

The following data was obtained from a study involving a single bolus intravenous dose of 12 mg/kg of this compound in a dog.

| Parameter | Value | Reference |

| Rapid Disposition Half-Life | 26 minutes | [7] |

| Terminal Elimination Half-Life | 13 hours | [7] |

| Volume of Distribution (Vdss) | 55 L | [7] |

| Plasma Concentration Range (0-12h) | 1-40 µg/mL | [7] |

Experimental Protocols

Synthesis

This compound can be synthesized by the reaction of 2-phenylacetyl chloride with urea.[6]

Reaction:

C₆H₅CH₂COCl + H₂NCONH₂ → C₆H₅CH₂CONHCONH₂ + HCl

Quantification in Biological Fluids

A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of this compound in plasma and urine.[7][8]

Methodology Outline:

-

Sample Preparation:

-

Alkalinize plasma or urine samples.

-

Extract the drug with ethyl acetate (B1210297).

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.[7]

-

-

Chromatography:

-

Column: C8 reversed-phase analytical column.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and acetate buffer (pH 4.2) (50% v/v) has been used for tablet analysis and is a likely starting point for biological samples.[8]

-

-

Quantification:

-

Compare the peak height ratio of this compound to an internal standard (e.g., oxamniquine) against a standard calibration curve.[7]

-

The reported mean recovery from spiked plasma and urine was 97.9% and 96.3%, respectively, with a lower limit of quantitation of 1 µg/mL.[7][8]

General Experimental Workflow for Pharmacokinetic Analysis

Caption: A generalized workflow for a pharmacokinetic study of this compound.

Toxicity

The clinical use of this compound was ultimately limited by its significant toxicity, including hepatotoxicity.[1] Drug-induced liver injury (DILI) can occur through various mechanisms, including direct cellular damage, metabolic activation to reactive species, and immune-mediated responses.[9] In the case of this compound, its metabolism in the liver is a key factor.

General Pathway of Drug-Induced Hepatotoxicity

Caption: A generalized pathway for drug-induced hepatotoxicity, applicable to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Phenacemide Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenacemide (N-carbamoyl-2-phenylacetamide), an anticonvulsant of the ureide class, has served as a foundational structure for the development of a diverse range of analogues and derivatives.[1] Although its clinical use was hampered by toxicity, the chemical scaffold of this compound continues to be a subject of interest in the quest for novel antiepileptic and neuroprotective agents. This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships of this compound analogues, with a focus on N-phenylacetamide and urea (B33335) derivatives.

Core Synthetic Strategies

The synthesis of this compound and its analogues generally revolves around the formation of an amide or a urea linkage to a phenylacetic acid scaffold. Variations in the substitution on the phenyl ring and the nature of the amide or urea component give rise to a wide array of derivatives with differing anticonvulsant and antinociceptive properties.

A prevalent synthetic route involves the acylation of an appropriate amine with a phenylacetyl chloride derivative. Alternatively, the reaction of a substituted aniline (B41778) with chloroacetyl chloride, followed by substitution with a desired amine, is a common and effective strategy. For urea derivatives, the reaction often proceeds through an isocyanate intermediate.

General Synthesis of N-Phenyl-2-(substituted-amino)acetamide Derivatives

A versatile method for the synthesis of N-phenylacetamide derivatives involves a two-step process. The first step is the preparation of a 2-chloro-N-substituted-acetamide intermediate, which is then reacted with a variety of amines to yield the final products.

Caption: General workflow for the synthesis of N-phenylacetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives[2]

This protocol details a common method for synthesizing N-phenylacetamide analogues with a heterocyclic thioether linkage.

Step 1: Synthesis of 2-chloro-N-substituted-acetamides (Intermediate)

-

To a solution of the appropriate substituted aniline (1 equivalent) in glacial acetic acid, add chloroacetyl chloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-chloro-N-substituted-acetamide intermediate.

Step 2: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives (Final Product)

-

Dissolve the 2-chloro-N-substituted-acetamide intermediate (1 equivalent) and 2-mercaptobenzimidazole (B194830) (1 equivalent) in ethanol.

-

Add triethylamine (1.5 equivalents) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure final product.

Protocol 2: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[3]

This protocol describes the synthesis of N-phenylacetamide derivatives incorporating a piperazine (B1678402) moiety, which has been shown to be a valuable pharmacophore in anticonvulsant drug design.

Step 1: Synthesis of 2-chloro-1-(3-substituted-phenyl)ethanone (Intermediate)

-

Prepare a mixture of dichloromethane (B109758) (DCM) and a 2% aqueous sodium hydroxide (B78521) solution.

-

At 0°C, add 2-chloroacetyl chloride to a solution of the appropriate 3-substituted aniline in the DCM/NaOH mixture.

-

Stir the reaction for 3 hours at 0°C.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.

Step 2: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives (Final Product)

-

Dissolve the 2-chloro-1-(3-substituted-phenyl)ethanone intermediate (0.002 mol) and the desired secondary amine (e.g., 4-phenylpiperazine, 0.002 mol) in 10 mL of dry acetone.

-

Add dry potassium carbonate (0.006 mol) and a catalytic amount of potassium iodide.

-

Stir the reaction mixture for 24 hours at 60°C.

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

After completion, filter off the inorganic solids and evaporate the acetone.

-

Purify the crude product by chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the yields and anticonvulsant activities of representative this compound analogues synthesized via the described methods.

Table 1: Synthesis Yields of N-Phenyl-2-(substituted-amino)acetamide Derivatives

| Compound | Substituent on N-phenyl ring | Amine Moiety | Yield (%) | Reference |

| VS1 | 4-fluoro | 2-mercaptobenzimidazole | 72 | [2] |

| VS2 | 4-chloro | 2-mercaptobenzimidazole | 74 | [2] |

| VS3 | 4-bromo | 2-mercaptobenzimidazole | 68 | [2] |

| VS4 | 4-methyl | 2-mercaptobenzimidazole | 70 | [2] |

| VS5 | 4-methoxy | 2-mercaptobenzimidazole | 65 | [2] |

| 3 | 3-chloro | 4-phenylpiperazine | 65 | [3] |

| 14 | 3-chloro | 4-(4-fluorophenyl)piperazine | 72 | [3] |

| 19 | 3-(trifluoromethyl) | 4-phenylpiperazine | 68 | [3] |

Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the Maximal Electroshock (MES) Test

| Compound | Dose (mg/kg, i.p.) | Time (h) | % Protection | Reference |

| 12 | 100 | 0.5 | 50 | [3] |

| 13 | 100 | 0.5 | 75 | [3] |

| 13 | 300 | 4 | 50 | [3] |

| 14 | 100 | 4 | 50 | [3] |

| 16 | 100 | 4 | 50 | [3] |

| 18 | 100 | 4 | 50 | [3] |

| 19 | 300 | 0.5 | 75 | [3] |

| 19 | 100 | 4 | 75 | [3] |

| 20 | 100 | 4 | 50 | [3] |

| 24 | 100 | 0.5 | 50 | [3] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound analogues as anticonvulsants is the blockade of voltage-gated sodium channels in neurons.[4] By inhibiting these channels, the compounds reduce the influx of sodium ions, which in turn suppresses neuronal depolarization and the high-frequency firing characteristic of seizures.

Caption: Mechanism of action of this compound analogues on neuronal excitability.

Conclusion

The synthesis of this compound analogues and derivatives remains a fruitful area of research for the discovery of novel anticonvulsant and neuroprotective agents. The synthetic methodologies are generally robust and allow for the generation of diverse chemical libraries. Structure-activity relationship studies have highlighted the importance of specific substitutions on the phenyl ring and the nature of the amide or urea functionality for potent anticonvulsant activity. Future work in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to identify candidates with improved therapeutic indices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Early Clinical Studies of Phenacemide in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacemide, marketed under the brand name Phenurone, was one of the early anticonvulsant drugs introduced in 1949 for the treatment of epilepsy.[1] As a phenylacetylurea derivative, it showed promise in controlling various seizure types, particularly those refractory to other available treatments at the time. However, its clinical use was soon curtailed by reports of severe toxicity, leading to its eventual withdrawal from widespread use. This technical guide provides a comprehensive overview of the early clinical studies of this compound, focusing on its efficacy, safety profile, and the experimental methodologies employed in its initial evaluation.

Core Efficacy Data from Early Clinical Trials

Table 1: Summary of Patient Demographics and Seizure Types in Early this compound Trials

| Study (Year) | Total Patients | Age Range | Predominant Seizure Types Investigated |

| Gibbs, Everett, and Richards (1949) | Data not available | Data not available | Psychomotor (Complex Partial) |

| Tyler and King (1951) | Data not available | Data not available | Psychomotor, Grand Mal (Tonic-Clonic), Petit Mal (Absence), Mixed |

| Livingston and Pauli (1957) | 411 | Data not available | Various types of epilepsy |

| Coker et al. (1986, 1987) | 13 (in 1987 study) | Children and Adolescents | Intractable Partial Complex |

Table 2: Efficacy of this compound in Controlling Seizures

| Study (Year) | Seizure Type | Dosage Range | Efficacy Outcome |

| Gibbs, Everett, and Richards (1949) | Psychomotor | Data not available | Effective in a significant number of cases |

| Tyler and King (1951) | Psychomotor | Data not available | Most effective in this seizure type |

| Grand Mal | Data not available | Less effective than in psychomotor seizures | |

| Petit Mal | Data not available | Limited efficacy | |

| Livingston and Pauli (1957) | Various | Data not available | Specific efficacy rates not available in abstract |

| Coker et al. (1987) | Intractable Partial Complex | Plasma levels: 16-75 µg/mL (Median effective dose: 52 µg/mL) | 12 out of 13 patients showed reduced seizure frequency; 5 became seizure-free.[2] |

Experimental Protocols

The methodologies of early clinical trials in the 1950s were not as rigorously standardized as they are today. However, based on available information, the following outlines the general experimental protocols used in the evaluation of this compound.

Patient Selection

-

Inclusion Criteria: Patients diagnosed with epilepsy, often those who had failed to respond to or developed tolerance to existing anticonvulsant therapies such as phenobarbital (B1680315) and phenytoin. Studies focused on specific seizure types, particularly psychomotor epilepsy.

-

Exclusion Criteria: Detailed exclusion criteria from the earliest studies are not well-documented.

Treatment Regimen

-

Dosage: The dosage of this compound was typically started at a low level and gradually increased until a therapeutic effect was observed or toxic side effects emerged.

-

Administration: The drug was administered orally in divided doses.

-

Duration of Treatment: The observation periods in these studies varied, ranging from several months to years to assess long-term efficacy and safety.

Outcome Measures

-

Primary Outcome: The primary measure of efficacy was the reduction in seizure frequency, often categorized as complete cessation, significant reduction, or no improvement.

-

Secondary Outcomes: Investigators also monitored for changes in behavior and the occurrence of adverse effects. In later studies, plasma drug concentrations were measured to establish a therapeutic range.[2]

Safety and Toxicity

A significant factor in the history of this compound is its association with severe adverse effects.

Table 3: Reported Adverse Effects of this compound in Early Clinical Studies

| Adverse Effect Category | Specific Manifestations | Reported Incidence/Severity |

| Common Side Effects | Dizziness, Drowsiness, Headache, Loss of appetite, Nausea, Vomiting | Frequently reported but often transient |

| Serious Toxicities | Hepatotoxicity: Jaundice, Liver damage | A significant concern leading to fatal outcomes in some cases. |

| Nephrotoxicity: Kidney damage | Reported, but less common than liver toxicity. | |

| Hematological Effects: Aplastic anemia, Leukopenia | Rare but life-threatening. | |

| Psychiatric Disturbances: Depression, Suicidal thoughts, Mood changes, Psychosis | A notable and serious side effect. | |

| Dermatological Reactions: Rashes | Observed in some patients. |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is believed to be the blockade of voltage-gated sodium channels in neurons.[3] This action stabilizes neuronal membranes and inhibits the repetitive firing of action potentials that underlies seizure activity.

Caption: Proposed mechanism of this compound action via blockade of voltage-gated sodium channels.

Experimental Workflow for Assessing Anticonvulsant Efficacy

The general workflow for evaluating the efficacy of this compound in early clinical trials followed a logical progression from patient selection to data analysis.

Caption: General experimental workflow for early clinical trials of this compound.

Conclusion

The early clinical studies of this compound demonstrated its potential as a potent anticonvulsant, particularly for psychomotor seizures that were difficult to treat with other available medications of that era. However, the significant risk of severe and sometimes fatal toxicities, especially to the liver and hematopoietic system, ultimately led to its decline in clinical use. The story of this compound serves as a critical lesson in drug development, highlighting the paramount importance of a thorough risk-benefit assessment. While no longer a first-line therapy, the study of this compound and its mechanism of action has contributed to the broader understanding of epilepsy and the development of safer and more effective anticonvulsant drugs.

References

Phenacemide: A Review of the Historical Safety Concerns That Preceded Its Market Withdrawal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenacemide, marketed under the brand name Phenurone, was an anticonvulsant drug introduced in the mid-20th century for the treatment of epilepsy. While it showed efficacy in some patients, its clinical use was quickly marred by reports of severe and sometimes fatal toxicities. This technical guide provides a detailed examination of the historical safety data that emerged during this compound's time on the market. It is crucial to note that while the U.S. Food and Drug Administration (FDA) formally withdrew the New Drug Application (NDA) for Phenurone in 2004 at the request of the manufacturer, the FDA's official determination in 2012 was that the withdrawal was not for reasons of safety or effectiveness. However, the historical clinical experience, particularly concerning hepatotoxicity and aplastic anemia, offers valuable insights for drug development professionals in the areas of pharmacovigilance and long-term safety monitoring of new chemical entities. This guide will synthesize the available quantitative data on this compound's adverse effects, detail the methodologies of key historical studies, and provide a logical framework for understanding the drug's eventual decline in use.

Historical Context and the Unveiling of Severe Toxicities

This compound was introduced in an era when the standards for clinical trials and post-marketing surveillance were significantly different from today. The initial clinical evaluations of this compound in the late 1940s and early 1950s were often conducted on small, heterogeneous patient populations with limited long-term follow-up. Methodologies of this period typically involved case series and observational studies rather than the large, randomized, placebo-controlled trials that are now the gold standard.

Quantitative Analysis of Adverse Events

The clinical use of this compound revealed a concerning profile of adverse events. The most significant of these were hepatotoxicity and aplastic anemia, which were often fatal. The following tables summarize the quantitative data extracted from key historical publications.

| Adverse Event | Study (Year) | Total Patients Treated | Number of Patients with Adverse Event | Percentage of Patients with Adverse Event | Fatalities |

| Hepatotoxicity | Craddock (1955) | Data not specified in abstract | - | - | Multiple cases analyzed |

| Livingston & Pauli (1957) | 411 | 8 | 1.9% | 2 | |

| Aplastic Anemia | Simpson et al. (1950) | Case Report | 1 | 100% (in this case) | 1 |

| Livingston & Pauli (1957) | 411 | 2 | 0.5% | 2 | |

| Other Severe Reactions (e.g., personality changes, psychosis) | Livingston & Pauli (1957) | 411 | 70 | 17% | - |

Table 1: Incidence of Severe Adverse Reactions to this compound in Historical Studies

Methodologies of Key Historical Experiments and Clinical Studies

The experimental protocols of the 1950s lacked the rigorous design and statistical analysis of modern clinical trials. Below are descriptions of the methodologies employed in the key studies that identified the severe adverse effects of this compound.

Clinical Evaluation in Epilepsy (General Approach in the 1950s)

-

Study Design: Typically observational, open-label case series. Patients with refractory epilepsy, often of mixed seizure types, were administered this compound.

-

Patient Population: Patients who had often failed to respond to other available treatments. There was generally no control group, and if there was, it was not randomized.

-

Dosage and Administration: Dosage was often individualized based on clinical response and tolerance.

-

Efficacy Assessment: Efficacy was primarily assessed through physician observation and patient-reported seizure frequency.

-

Safety Monitoring: Safety monitoring was less systematic than today. It relied heavily on the emergence of overt clinical signs and symptoms. Routine laboratory monitoring of hematological and liver function was not consistently performed at the outset of treatment but was often instituted in response to emerging concerns.

Case Report Methodology (e.g., Simpson et al., 1950)

-

Approach: Detailed clinical description of a single patient case.

-

Data Collection: In-depth documentation of the patient's clinical history, treatment course with this compound, onset and progression of the adverse event (in this case, aplastic anemia), laboratory findings, and post-mortem examination results.

-

Causality Assessment: Causality was inferred based on the temporal relationship between drug administration and the adverse event, and the exclusion of other obvious causes.

Logical Flow of Events Leading to the Decline of this compound

The following diagram illustrates the sequence of events and logical relationships that contributed to the decline in the clinical use of this compound, culminating in its eventual market withdrawal.

Caption: Logical flow from this compound's introduction to its withdrawal.

Conclusion

The history of this compound serves as a critical case study in drug safety and the evolution of pharmacovigilance. While its official withdrawal was not attributed to safety concerns by the FDA in a later review, the documented evidence of severe and fatal hepatotoxicity and aplastic anemia from the 1950s undoubtedly led to its decline in clinical practice. For today's drug development professionals, the story of this compound underscores the importance of robust post-marketing surveillance, the need for vigilant monitoring for rare but severe adverse drug reactions, and the long-term impact that early safety signals can have on the lifecycle of a therapeutic agent. The limitations of the clinical trial methodologies of the past also highlight the significant advancements in clinical research that now provide a more thorough characterization of a new drug's safety profile before it reaches a wider patient population.

Phenacemide: A Forgotten Chapter in Anticonvulsant History

An In-depth Technical Guide on the Rise and Fall of a Potent Antiepileptic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacemide, marketed under the brand name Phenurone, holds a unique and cautionary place in the history of anticonvulsant drug development. Introduced in 1949, it was one of the early synthetic, non-sedative antiepileptic drugs (AEDs) that showed significant promise in treating various seizure types, particularly complex partial seizures, which were often refractory to existing therapies.[1] As a ureide, it is structurally related to the barbiturates and is a ring-opened analog of phenytoin.[2] However, its initial enthusiasm was soon tempered by reports of severe and sometimes fatal toxicity, leading to its eventual decline in clinical use. This technical guide provides a comprehensive overview of this compound, from its preclinical evaluation and mechanism of action to its clinical efficacy and the safety concerns that ultimately defined its legacy.

Preclinical Evaluation and Discovery

The discovery and development of this compound occurred during a pivotal era in epilepsy research, characterized by the pioneering use of animal models for the systematic screening of potential anticonvulsant compounds.[3][4] The primary preclinical screening methods of this time were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) seizure test.[5][6]

Experimental Protocols

Maximal Electroshock (MES) Test (circa 1940s-1950s)

The MES test was designed to induce a maximal tonic-clonic seizure through an electrical stimulus, providing a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure was indicative of its potential efficacy against this seizure type.

-

Apparatus: An electroshock apparatus capable of delivering a constant alternating current for a short duration. Corneal or auricular electrodes were used for stimulus delivery.

-

Procedure:

-

Animals (typically rats or mice) were administered the test compound or a vehicle control, often intraperitoneally.

-

At the time of predicted peak effect, electrodes were applied to the animal.

-

A supramaximal electrical stimulus (e.g., 50-150 mA for 0.2 seconds) was delivered.

-

The presence or absence of the tonic hindlimb extensor component of the seizure was observed and recorded. Abolition of this phase was considered a positive result.

-

-

Endpoint: Protection against the tonic hindlimb extension phase of the seizure.

Pentylenetetrazol (PTZ) Seizure Test (circa 1940s-1950s)

The PTZ test involved the administration of a chemical convulsant, pentylenetetrazol, which induces clonic seizures and was considered a model for absence seizures.

-

Apparatus: Standard animal cages for observation.

-

Procedure:

-

Animals were pre-treated with the test compound or vehicle.

-

A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) was administered subcutaneously.

-

Animals were observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.

-

The ability of the test compound to prevent or delay the onset of clonic seizures was recorded.

-

-

Endpoint: Prevention of clonic seizures within the observation period.

Mechanism of Action

This compound's primary mechanism of action is believed to be the blockade of voltage-gated sodium channels (VGSCs). By binding to these channels, this compound stabilizes them in the inactivated state, which prevents the rapid, repetitive firing of neurons that underlies seizure activity. This action is similar to that of other anticonvulsants like phenytoin.[7] Some evidence also suggests that this compound may have an effect on voltage-gated calcium channels, further contributing to its anticonvulsant properties by reducing neurotransmitter release at the synapse.

Clinical Efficacy

Clinical studies in the 1950s demonstrated this compound's efficacy in a significant number of patients, particularly those with psychomotor (complex partial) seizures who had not responded to other treatments.

A notable study by Livingston and Pauli in 1957 reviewed the treatment of 411 patients with various forms of epilepsy.[8][9] The findings highlighted this compound's utility, especially in severe and refractory cases. In a study on children with intractable complex partial seizures, 12 out of 13 patients showed a reduction in seizure frequency, with 5 becoming completely seizure-free.[10]

| Clinical Efficacy of this compound (Livingston and Pauli, 1957) | |

| Total Patients Treated | 411 |

| Seizure Type | Varied, including psychomotor (complex partial) |

| Outcome | Number of Patients |

| Seizures completely controlled | 62 (15%) |

| Marked reduction in seizure frequency | 115 (28%) |

| Moderate reduction in seizure frequency | 86 (21%) |

| No improvement or worsening of seizures | 148 (36%) |

Adverse Effects and Toxicity

Despite its efficacy, the clinical use of this compound was severely limited by its significant toxicity profile. While many patients experienced milder side effects, the risk of severe and life-threatening adverse reactions was a major concern.

| Adverse Effects of this compound | |

| Common Adverse Effects | Anorexia, weight loss, drowsiness, dizziness, headache, insomnia. |

| Serious Adverse Effects | Hepatotoxicity: Liver damage, including fatal cases of hepatitis, was reported.[11][12] |

| Hematological Toxicity: Aplastic anemia, a rare but often fatal condition, was associated with this compound use.[13][14] | |

| Nephrotoxicity: Kidney damage was also observed. | |

| Psychiatric Disturbances: Personality changes, including depression and psychotic episodes, were reported. |

The risk of these severe toxicities necessitated close monitoring of patients, including regular blood counts and liver function tests. The potential for such serious harm led to a decline in its use as safer alternatives became available.

Place in the History of Anticonvulsant Drugs and Withdrawal

This compound's story is a critical one in the history of pharmacotherapy for epilepsy. It emerged in an era of great hope for chemical control of seizures, following the introduction of phenobarbital (B1680315) and phenytoin.[3][15] Its effectiveness against difficult-to-treat seizures was a significant advancement. However, the severe adverse effects associated with this compound underscored the importance of safety in drug development and post-marketing surveillance.

Interestingly, a 2012 review by the U.S. Food and Drug Administration (FDA) determined that Phenurone (this compound) was not officially withdrawn from the market for reasons of safety or effectiveness.[16] The manufacturer, Abbott Laboratories, requested the withdrawal of the New Drug Application (NDA) in 2003 for commercial reasons.[16] This formal regulatory status, however, belies the clinical reality of the time, where the well-documented risks of severe toxicity led to its abandonment by the medical community in favor of safer treatment options.

Conclusion

This compound represents a double-edged sword in the history of anticonvulsant therapy. Its development and clinical application demonstrated that potent efficacy against previously intractable seizures was achievable with synthetic compounds. However, its severe toxicity profile served as a stark reminder of the critical importance of balancing efficacy with safety. While no longer in clinical use, the lessons learned from this compound's brief but impactful history continue to inform modern drug development, emphasizing the need for rigorous preclinical and clinical safety evaluations and robust post-marketing surveillance.

References

- 1. The use of this compound for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylthis compound and this compound: conformational similarities to diphenylhydantoin and stereochemical basis of anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. This compound therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of this compound in epilepsy, with analysis of fatal reactions and case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 13. Phenobarbital-associated bone marrow aplasia: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-induced aplastic anemia: pathogenesis and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Federal Register :: Determination That PHENURONE (this compound) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of Phenacemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacemide, an anticonvulsant agent, possesses a unique chemical profile that dictates its pharmacological activity and formulation requirements. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development. This document details key physicochemical parameters, outlines relevant experimental methodologies, and presents its mechanism of action through a signaling pathway diagram. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Properties of this compound

This compound, with the IUPAC name N-carbamoyl-2-phenylacetamide, is a urea (B33335) derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Melting Point | 212-216 °C | [1] |

| Physical Appearance | White to creamy white crystalline solid | [3] |

| LogP (Octanol/Water) | 0.87 | [2] |

| pKa | Not available in the searched literature |

Solubility Profile

This compound is characterized by its limited aqueous solubility. A summary of its solubility in various solvents is provided below.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 10.2 g/L (temperature not specified) | Very slightly soluble | [2] |

| Ethanol | Not available in the searched literature | Slightly soluble | [3] |

| DMSO | Not available in the searched literature | Soluble | [2] |